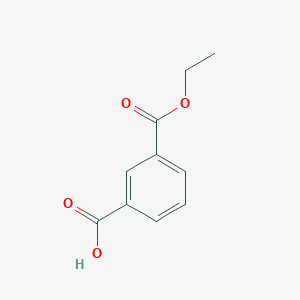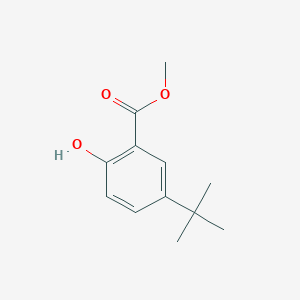![molecular formula C8H9N3O B7794905 [(Z)-benzylideneamino]urea](/img/structure/B7794905.png)
[(Z)-benzylideneamino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-benzylideneamino]urea is an organic compound characterized by the presence of a benzylidene group attached to an amino group, which is further connected to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[(Z)-benzylideneamino]urea can be synthesized through the nucleophilic addition of benzylamine to an isocyanate intermediate. The reaction typically involves the use of potassium isocyanate in water, which facilitates the formation of the urea derivative without the need for organic co-solvents . The reaction conditions are mild, and the product can be obtained in high yields through simple filtration or routine extraction procedures .
Industrial Production Methods
Industrial production of this compound may involve the reaction of benzylamine with phosgene to generate the isocyanate intermediate, followed by nucleophilic addition of ammonia or another amine source . This method, while efficient, requires careful handling of phosgene due to its toxicity and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
[(Z)-benzylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles like hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxide derivatives, while reduction can produce benzylamine derivatives.
Applications De Recherche Scientifique
[(Z)-benzylideneamino]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of [(Z)-benzylideneamino]urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins, affecting their stability and function . This interaction can lead to the denaturation of proteins, which is a key aspect of its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioureas: Similar in structure but contain sulfur instead of oxygen.
Carbamates: Differ by having an ester group instead of an amine.
Amides: Similar but lack the urea moiety.
Uniqueness
[(Z)-benzylideneamino]urea is unique due to its specific combination of a benzylidene group and a urea moiety, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and interact with proteins makes it particularly valuable in medicinal chemistry and materials science .
Propriétés
IUPAC Name |
[(Z)-benzylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGUXECGGCUDCV-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(Bromomethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B7794824.png)


![2-Methylthieno[2,3-d]pyrimidin-6-ylformamide](/img/structure/B7794845.png)


![2-amino-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7794870.png)

![Tert-butyl[4-(dimethylamino)phenyl]formamide](/img/structure/B7794888.png)



![6-(Chloromethyl)benzo[b][1,4]benzothiazepine](/img/structure/B7794914.png)
![2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B7794928.png)
